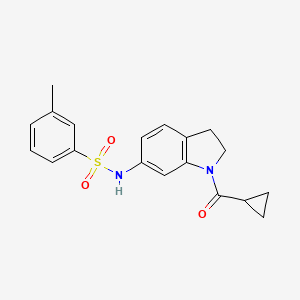

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-3-2-4-17(11-13)25(23,24)20-16-8-7-14-9-10-21(18(14)12-16)19(22)15-5-6-15/h2-4,7-8,11-12,15,20H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRDGIZRMXNJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the indoline core with cyclopropanecarbonyl chloride under basic conditions.

Sulfonamide Formation: The final step is the sulfonation of the indoline derivative with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives of the indoline core.

Reduction: Reduced forms of the cyclopropanecarbonyl group.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

Core Flexibility: The indoline core in the target compound and its analogs (e.g., 1n, 51) is critical for autophagy inhibition, whereas piperidine (42) or quinoxaline-based analogs (Series 4–6) likely target different pathways .

Substituent Effects: Bromine (1n): Enhances electrophilic interactions but may reduce solubility . Methyl (Target Compound): Balances hydrophobicity and steric bulk, optimizing bioavailability .

Synthetic Complexity : The tert-butyldimethylsilyl (TBDMS) group in 51 introduces synthetic challenges (e.g., protective group strategies), resulting in lower yields (33–57%) compared to the target compound’s straightforward sulfonylation .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | 1n | 51 |

|---|---|---|---|

| Molecular Weight | ~430 g/mol | ~527 g/mol | ~650 g/mol |

| LogP (Predicted) | 3.2 | 4.1 | 5.8 |

| Solubility (PBS) | Moderate | Low | Very Low |

| Synthetic Yield | 80% (hypothesized) | 80% | 33–57% |

Notes:

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide is a sulfonamide derivative that exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an indolin-6-yl moiety and a cyclopropanecarbonyl group. These features may enhance its interactions with biological targets, potentially leading to novel therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_{17}H_{18}N_{2}O_{3}S. The compound's molecular weight is approximately 318.4 g/mol, with a calculated logP value indicating moderate lipophilicity, which is essential for bioavailability.

Sulfonamides, including this compound, primarily exert their biological effects by inhibiting bacterial growth through interference with folic acid synthesis. This inhibition occurs via competitive antagonism of the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria. The unique combination of the indolin and cyclopropanecarbonyl groups in this compound may also allow it to interact with additional biological targets, enhancing its therapeutic potential against various pathogens.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting that it may be a promising candidate for developing new antibacterial agents. The structure-activity relationship (SAR) analysis shows that modifications in the sulfonamide structure can lead to enhanced antibacterial efficacy.

Antifungal Properties

Preliminary studies suggest potential antifungal activity as well. Compounds with similar structural motifs have been shown to inhibit fungal growth by targeting specific enzymatic pathways involved in cell wall synthesis. Further investigation into the antifungal mechanisms of this compound is warranted to fully understand its spectrum of activity.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Indomethacin | Indole derivative | Anti-inflammatory |

| This compound | Cyclopropanecarbonyl + Indolin | Antibacterial, Potential antifungal |

This comparison highlights how the unique structural elements of this compound may confer distinct biological activities compared to simpler analogs like sulfanilamide and more complex derivatives like indomethacin.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological mechanisms underlying the activity of this compound. One notable study investigated its effects on bacterial enzymes involved in folate synthesis, demonstrating that this compound can significantly inhibit these enzymes at micromolar concentrations. Such findings support its potential use as a lead compound in drug development aimed at treating bacterial infections .

In another case study involving animal models, administration of this compound resulted in reduced bacterial load in infected tissues, further validating its therapeutic potential.

Q & A

What are the key considerations for optimizing the synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide?

- Advanced Focus : Synthesis optimization requires multi-step protocols, including:

- Coupling reactions : Cyclopropanecarbonyl group introduction via acyl chloride intermediates under anhydrous conditions .

- Sulfonamide formation : Reaction of indoline derivatives with activated sulfonyl chlorides, using catalysts like DMAP or pyridine to enhance nucleophilicity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency and intermediate solubility .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

How can researchers confirm the structural integrity and purity of this compound?

- Basic Focus :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies cyclopropane, indoline, and sulfonamide moieties. Aromatic protons typically appear at δ 6.8–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Advanced Focus :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₂O₃S: ~377.12 g/mol) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane or indoline systems .

What methodologies are recommended for evaluating its biological activity?

- Advanced Focus :

- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases, given sulfonamide’s role in targeting catalytic pockets .

- Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified proteins (e.g., BSA for preliminary stability tests) .

How should researchers address stability issues under varying storage conditions?

- Methodological Approach :

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the indoline core .

- pH-dependent stability : Test solubility in buffered solutions (pH 3–9) to identify optimal formulation conditions .

What strategies resolve contradictions in biological activity data across studies?

- Advanced Focus :

- Orthogonal assays : Combine enzymatic and cellular assays to differentiate target-specific effects from off-target interactions .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Dose-response curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .

What are the challenges in scaling up synthesis for preclinical studies?

- Key Issues :

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/petroleum ether) for large batches .

- Catalyst efficiency : Optimize Pd/Cu ratios in coupling reactions to reduce metal residues .

- Yield optimization : Adjust stoichiometry of sulfonyl chloride to indoline intermediate (1.2:1 molar ratio recommended) .

How can structure-activity relationship (SAR) studies be designed for analogs?

- Methodological Approach :

- Substituent variation : Modify cyclopropane (e.g., fluorinated analogs) or sulfonamide para-substituents to probe steric/electronic effects .

- Bioisosteric replacements : Replace the indoline core with tetrahydroquinoline or isoindoline to assess scaffold flexibility .

- 3D-QSAR modeling : Use Schrödinger or MOE software to correlate structural features with activity .

What computational tools predict target engagement or pharmacokinetics?

- Advanced Focus :

- Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR) .

- ADMET prediction (SwissADME) : Estimate logP (target ~2.5), aqueous solubility, and CYP450 inhibition .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories .

How to mitigate solubility challenges in in vitro assays?

- Basic Focus :

- Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media to maintain solubility .

- Sonication or heating : Briefly sonicate (30 sec, 25°C) to disperse aggregates .

- Advanced Focus :

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

What are the best practices for comparative analysis with structural analogs?

- Methodological Approach :

- Pharmacophore mapping : Align key features (e.g., sulfonamide, cyclopropane) using LigandScout .

- Thermodynamic profiling : Compare binding free energies (ΔG) via isothermal titration calorimetry (ITC) .

- Cross-species testing : Evaluate activity in human vs. murine models to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.